7-(3,4-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid
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Overview
Description
7-(3,4-Dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrrolo[3,2-b]pyridine Core: This step involves the cyclization of a suitable precursor, such as a substituted pyridine, under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This can be achieved through a trifluoromethylation reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.
Attachment of the Dimethoxyphenyl Group: This step typically involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the dimethoxyphenyl group is coupled with the pyrrolo[3,2-b]pyridine core in the presence of a palladium catalyst.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate to introduce the keto group and subsequent carboxylation to form the carboxylic acid functional group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be used as a probe to study enzyme activity or as a ligand in receptor binding studies. Its structural features make it a valuable tool for investigating biological pathways and interactions.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also be used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 7-(3,4-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
7-(3,4-Dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: A similar compound with a different pyridine ring fusion.
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid: Another compound with a similar core structure but lacking the dimethoxyphenyl group.
Uniqueness
The uniqueness of 7-(3,4-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H19F3N2O5 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
7-(3,4-dimethoxyphenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H19F3N2O5/c1-32-17-7-6-12(8-18(17)33-2)15-10-19(29)27-20-16(22(30)31)11-28(21(15)20)14-5-3-4-13(9-14)23(24,25)26/h3-9,11,15H,10H2,1-2H3,(H,27,29)(H,30,31) |
InChI Key |
GMNJZKFEWXECIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)NC3=C2N(C=C3C(=O)O)C4=CC=CC(=C4)C(F)(F)F)OC |
Origin of Product |
United States |
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